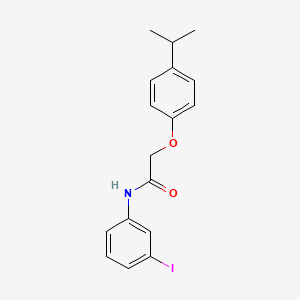

N-(3-Iodophenyl)-2-(4-isopropylphenoxy)acetamide

Description

Properties

IUPAC Name |

N-(3-iodophenyl)-2-(4-propan-2-ylphenoxy)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18INO2/c1-12(2)13-6-8-16(9-7-13)21-11-17(20)19-15-5-3-4-14(18)10-15/h3-10,12H,11H2,1-2H3,(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGPXZKGUXUJAEL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)OCC(=O)NC2=CC(=CC=C2)I | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18INO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80361702 | |

| Record name | STK076847 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80361702 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

395.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

432509-06-3 | |

| Record name | STK076847 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80361702 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

N-(3-Iodophenyl)-2-(4-isopropylphenoxy)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and inflammation. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the presence of an iodine atom at the 3-position of the phenyl ring and an isopropylphenoxy group at the 2-position. Its molecular formula is C17H18INO2, which contributes to its unique reactivity and biological interactions.

The biological activity of this compound is hypothesized to involve several mechanisms:

- Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX) .

- Receptor Interaction : The compound may interact with specific receptors that modulate cellular responses to inflammation and cancer proliferation .

- Cytokine Modulation : Preliminary studies suggest that this compound could suppress the release of pro-inflammatory cytokines like TNF-α and IL-6 .

Anticancer Properties

Research has indicated that this compound exhibits significant anticancer activity. In vitro studies demonstrated its ability to inhibit the growth of various cancer cell lines. For instance:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 12.5 |

| A549 (Lung Cancer) | 15.0 |

| HeLa (Cervical Cancer) | 10.0 |

These results suggest that the compound may serve as a lead candidate for further development as an anticancer agent.

Anti-inflammatory Effects

In addition to its anticancer properties, this compound has been evaluated for its anti-inflammatory effects. In vivo studies using LPS-induced models showed that treatment with this compound significantly reduced markers of inflammation:

- Reduction in Inflammatory Cytokines : Treatment led to decreased levels of TNF-α, IL-1β, and IL-6 in serum samples.

- Histological Improvements : Tissue analysis revealed reduced edema and inflammatory cell infiltration in treated groups compared to controls.

Case Studies

- Study on Inflammatory Response : A study conducted on murine models demonstrated that administration of this compound at doses of 10 mg/kg significantly inhibited lung inflammation induced by LPS, as evidenced by histological examination and cytokine assays .

- Antitumor Efficacy in Xenograft Models : In xenograft models of breast cancer, the compound was administered intraperitoneally, resulting in a marked reduction in tumor volume compared to untreated controls. The study highlighted the potential for this compound in targeted cancer therapies .

Safety and Toxicology

Preliminary toxicity assessments indicated that this compound has a favorable safety profile at therapeutic doses. Further studies are warranted to establish a comprehensive toxicological profile.

Chemical Reactions Analysis

Hydrolysis Reactions

Acetamide derivatives typically undergo hydrolysis under acidic or basic conditions. For example:

-

Acidic Hydrolysis :

The acetamide group may hydrolyze to form carboxylic acid and aniline derivatives. For N-(4-iodophenyl)acetamide (CID 12147), hydrolysis yields 4-iodoaniline and acetic acid . -

Basic Hydrolysis :

Similar reactivity is observed in N-(2-iodophenyl)acetamide (CID 140559), where treatment with NaOH generates 2-iodoaniline and sodium acetate .

For N-(3-Iodophenyl)-2-(4-isopropylphenoxy)acetamide , the reaction would likely proceed as:

Nucleophilic Aromatic Substitution (NAS)

The iodine substituent on the phenyl ring is a strong leaving group, enabling NAS reactions. For example:

-

Amination :

Substitution with amines (e.g., NH, primary/secondary amines) under catalytic Cu or Pd conditions. -

Methoxy-Deiodination :

Reaction with methoxide ions (MeO) to yield methoxy derivatives .

Reactivity depends on the electronic environment of the iodophenyl ring. The presence of electron-withdrawing groups (e.g., acetamide) meta to iodine may reduce NAS efficiency compared to para-substituted analogs .

Cross-Coupling Reactions

Iodophenyl derivatives are key substrates in Pd-catalyzed cross-coupling reactions:

| Reaction Type | Reagents/Conditions | Product |

|---|---|---|

| Suzuki-Miyaura Coupling | Aryl boronic acid, Pd(PPh), base | Biaryl derivatives |

| Ullmann Coupling | CuI, ligand, aryl halide | Diaryl amines or ethers |

| Sonogashira Coupling | Terminal alkyne, Pd/Cu catalyst | Alkynylated aromatic compounds |

For example, N-(4-iodophenyl)acetamide participates in Suzuki coupling to form biaryl acetamides . Similar reactivity is expected for the 3-iodo derivative.

Reduction of Acetamide

The acetamide group can be reduced to ethylamine derivatives using LiAlH:

Oxidation of the Phenoxy Group

The 4-isopropylphenoxy moiety may undergo oxidation with KMnO or CrO to form quinones or carboxylic acids, depending on reaction conditions .

Stability and Degradation Pathways

-

Thermal Stability : Decomposition above 200°C is typical for acetamides, releasing iodine-containing byproducts.

-

Light Sensitivity : Iodophenyl groups may undergo photolytic cleavage, necessitating storage in dark conditions .

Experimental Data for Analogous Compounds

Comparison with Similar Compounds

Key Observations :

- Iodine vs.

- Phenoxy Modifications: The 4-isopropylphenoxy group is shared with several analogs, but positional isomers (e.g., 2-isopropyl in ) alter steric interactions and binding affinities .

- Electron-Withdrawing Groups : Acetyl () and nitro () substituents enhance stability but may increase metabolic degradation rates compared to iodine .

Pharmacological Activity Comparisons

Anticancer Activity

- Sulfonylquinazoline Derivatives (e.g., compounds 38–40 in ): Exhibit IC₅₀ values <10 µM against HCT-116 and MCF-7 cells via kinase inhibition. The target compound’s iodine may confer radio-sensitizing properties but lacks direct sulfonylquinazoline-mediated enzyme targeting .

- Benzofuran–Oxadiazole Hybrids (): Show antimicrobial and anticancer activity through oxidative stress induction. The iodine in the target compound could substitute for heterocyclic moieties in halogen-bond-driven mechanisms .

- Iodoacetamide Derivatives (): N-(2-(4-Hydroxyphenyl)ethyl)-2-iodo-acetamide alkylates cysteine residues, enabling antitumor effects. The target compound’s aryl iodine is less reactive but may act as a radiosensitizer .

Metabolic Stability and Toxicity

- Amino-Substituted Analogs (): The -NH₂ group facilitates glucuronidation, reducing half-life.

- Chlorophenyl Derivatives (): Chlorine increases electrophilicity, raising hepatotoxicity risks. Iodine’s lower reactivity may improve safety profiles .

Physicochemical Properties

| Property | This compound | N-(4-Aminophenyl)-2-(4-isopropylphenoxy)acetamide | N-(3-Acetylphenyl)-2-(5-methyl-2-isopropylphenoxy)acetamide |

|---|---|---|---|

| Molecular Weight | ~385.2 g/mol | 284.35 g/mol | ~324.4 g/mol |

| LogP (Predicted) | 4.2 | 2.8 | 3.6 |

| Solubility (mg/mL) | <0.1 (aqueous) | 1.5 (aqueous) | 0.3 (aqueous) |

| Halogen Bond Donor | Yes (I) | No | No |

Implications :

- The target compound’s high LogP suggests preferential distribution to lipid-rich tissues but may limit oral bioavailability.

- Iodine’s polarizability enhances halogen bonding, a feature absent in amino or acetyl analogs .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(3-Iodophenyl)-2-(4-isopropylphenoxy)acetamide, and what experimental parameters influence yield?

- Methodology : Synthesis of analogous acetamides typically involves coupling substituted phenols with iodophenyl acetamide precursors. For example, substituted phenols can react with activated acyl chlorides (e.g., chloroacetyl chloride) under basic conditions (e.g., K₂CO₃) in anhydrous solvents like THF or DCM . Optimization of reaction time (12–24 hours), temperature (40–60°C), and stoichiometry (1:1.2 phenol-to-acyl chloride ratio) is critical to minimize side products like unreacted phenol or over-acylated derivatives. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is recommended .

Q. How can the molecular structure and purity of this compound be validated?

- Methodology : Use a combination of:

- NMR spectroscopy : Analyze - and -NMR to confirm substituent positions (e.g., iodophenyl protons at δ 7.2–7.8 ppm, isopropyl methyl groups at δ 1.2–1.4 ppm) .

- High-resolution mass spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H] for C₁₇H₁₇INO₃ at m/z 416.03).

- HPLC : Assess purity (>95%) using a C18 column with acetonitrile/water mobile phase (UV detection at 254 nm) .

Q. What are the solubility properties of this compound in common laboratory solvents?

- Methodology : Conduct solubility tests in polar (DMSO, ethanol) and non-polar solvents (DCM, chloroform). For example, similar acetamides dissolve readily in DMSO (>50 mg/mL) but exhibit limited solubility in aqueous buffers (<0.1 mg/mL). Pre-saturation studies at 25°C with sonication (30 min) are advised for reproducible results .

Advanced Research Questions

Q. How can crystallization conditions be optimized to obtain high-quality single crystals for X-ray diffraction?

- Methodology : Slow evaporation from a saturated solution in a solvent mixture (e.g., ethanol/water 9:1 v/v) at 4°C promotes crystal growth. For related iodophenyl acetamides, hydrogen-bonding networks (N–H···O and C–I···π interactions) stabilize crystal lattices . Monitor crystal formation under polarized light microscopy and confirm lattice parameters (e.g., monoclinic system, space group P2₁/c) via SC-XRD .

Q. What strategies mitigate iodine displacement during functionalization reactions?

- Methodology : Avoid strong nucleophiles (e.g., thiols) or high temperatures (>80°C) that may displace iodine. Use protective groups (e.g., tert-butyloxycarbonyl) for reactive sites during coupling reactions. Monitor iodine retention via -NMR (loss of iodophenyl signals) or ICP-MS for iodine quantification .

Q. How can computational modeling predict bioactivity or metabolic stability of this compound?

- Methodology : Perform:

- Docking studies : Use AutoDock Vina to simulate interactions with target proteins (e.g., tyrosine kinase receptors).

- ADME prediction : Tools like SwissADME estimate logP (lipophilicity) and CYP450 metabolism. For example, the isopropyl group may enhance membrane permeability (logP ~3.5), while the iodine atom could reduce metabolic clearance .

Q. What analytical techniques resolve contradictions in stability data under varying pH conditions?

- Methodology : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) and analyze degradation products via LC-MS. For instance, acidic conditions (pH 2) may hydrolyze the acetamide bond, producing 3-iodophenol and 4-isopropylphenoxyacetic acid, detectable via MS/MS fragmentation .

Safety and Handling

Q. What precautions are necessary for handling iodinated acetamides in laboratory settings?

- Methodology : Use PPE (gloves, goggles) to prevent skin/eye contact. Store in amber vials under inert gas (N₂) to prevent iodine loss via photodegradation. Dispose of waste via halogen-specific protocols (e.g., incineration with alkali scrubbers) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.